molecular formula C13H17BrCl2O2Si B12607636 Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- CAS No. 650598-48-4

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)-

Cat. No.: B12607636
CAS No.: 650598-48-4
M. Wt: 384.2 g/mol
InChI Key: WVMAAXWANKBPTH-UHFFFAOYSA-N
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Description

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of bromine, chlorine, and triethylsilyl groups attached to the benzoic acid core. The unique combination of these substituents imparts distinct chemical properties to the compound, making it of interest in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the bromination and chlorination of benzoic acid derivatives, followed by the introduction of the triethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of the substituents.

For example, the bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) Chlorination can be carried out using chlorine (Cl2) with a similar catalyst

Industrial Production Methods

On an industrial scale, the production of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding simpler benzoic acid derivatives.

    Substitution: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used to replace the triethylsilyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The triethylsilyl group may also play a role in modulating its solubility and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Benzoic acid, 6-bromo-2,4-dichloro-3-(triethylsilyl)- can be compared with other benzoic acid derivatives such as:

    Benzoic acid, 2,4-dichloro-: This compound lacks the bromine and triethylsilyl groups, resulting in different chemical properties and reactivity.

    Benzoic acid, 6-bromo-2,4-dichloro-:

Properties

CAS No.

650598-48-4

Molecular Formula

C13H17BrCl2O2Si

Molecular Weight

384.2 g/mol

IUPAC Name

6-bromo-2,4-dichloro-3-triethylsilylbenzoic acid

InChI

InChI=1S/C13H17BrCl2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(14)10(11(12)16)13(17)18/h7H,4-6H2,1-3H3,(H,17,18)

InChI Key

WVMAAXWANKBPTH-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)C1=C(C(=C(C=C1Cl)Br)C(=O)O)Cl

Origin of Product

United States

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